(Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Description
The compound (Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a structurally complex molecule featuring:
- A thiophene-3-carboxylate core substituted with a methyl group (C4) and a phenylcarbamoyl moiety (C5).
- A vinylamino linkage connecting the thiophene ring to a thiazol-2-yl heterocycle.
- The thiazole ring is further substituted with a 3,4-dimethylphenyl group and a cyano functional group.
- An ethyl ester at the thiophene’s C3 position.
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S2/c1-5-36-29(35)24-19(4)25(26(34)32-22-9-7-6-8-10-22)38-28(24)31-15-21(14-30)27-33-23(16-37-27)20-12-11-17(2)18(3)13-20/h6-13,15-16,31H,5H2,1-4H3,(H,32,34)/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNVSRCRFPWNOF-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)N/C=C(/C#N)\C3=NC(=CS3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a synthetic derivative that belongs to the class of thiophene and thiazole compounds. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure
The structure of (Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is characterized by multiple functional groups that contribute to its biological activity. The presence of the thiophene and thiazole rings is particularly important for its pharmacological effects.
Biological Activity Overview
Research has indicated that thiophene derivatives exhibit a range of biological activities:
-
Anticancer Activity :
- Many thiophene derivatives have shown promising anticancer effects. For instance, compounds with similar structural motifs were evaluated for their ability to inhibit cancer cell proliferation. The IC50 values of some derivatives ranged from 23.2 to 49.9 μM, indicating moderate to high potency against various cancer cell lines .
- In a study involving thiazole-containing compounds, it was found that the presence of specific substituents enhanced cytotoxicity against tumor cells .
-
Antimicrobial Activity :
- The compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The interactions with active site residues of target proteins like dihydrofolate reductase were significant, leading to effective antimicrobial action .
- A study highlighted that certain thiophene derivatives exhibited strong antifungal properties against Candida albicans, showcasing their potential in treating infections .
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
| Activity Type | Compound Reference | IC50 Range (μM) | Remarks |
|---|---|---|---|
| Anticancer | Compound 9 | 23.2 - 49.9 | Effective against multiple cancer cell lines |
| Antimicrobial | Compound 5 | Not specified | Strong interactions with bacterial proteins |
| Anti-inflammatory | Various | Not specified | Inhibition of pro-inflammatory cytokines |
Detailed Research Findings
- Anticancer Studies :
- Mechanism of Action :
- Antimicrobial Efficacy :
Scientific Research Applications
Chemistry
In synthetic chemistry, (Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate serves as a versatile building block for creating more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in developing new compounds with tailored properties .
Biology and Medicine
The compound shows promise as a pharmaceutical intermediate due to its potential interactions with biological targets. Studies indicate that thiazole derivatives can exhibit anti-proliferative effects against cancer cell lines. For instance, compounds containing thiazole rings have been linked to cytotoxic activity against various cancer types, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . The structure activity relationship suggests that modifications to the thiazole moiety can enhance biological activity.
Case Study: Anticancer Activity
A study demonstrated that certain thiazole derivatives exhibited significant anticancer properties, with IC50 values indicating effective inhibition of cell proliferation . The presence of specific substituents on the thiazole ring was found to enhance cytotoxicity, suggesting a pathway for drug development.
Industrial Applications
In industrial contexts, this compound can be utilized in developing new materials such as polymers or coatings due to its unique chemical properties. Its structural features may impart desirable characteristics such as thermal stability or chemical resistance .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues from Literature
The target compound shares structural similarities with derivatives documented in patents and chemical glossaries (–3). Below is a comparative analysis:
Table 1: Structural Comparison with Analogues
Functional Group Analysis
- Thiazole vs. Isoxazole/Oxadiazole: The target’s thiazole ring (vs.
- Substituent Effects: The 3,4-dimethylphenyl group on the thiazole increases lipophilicity compared to the nitro- or cyano-substituted phenyl groups in analogues (e.g., Compound 25, 40), which could enhance membrane permeability but reduce aqueous solubility.
- Carbamoyl vs.
Hypothesized Pharmacokinetic Properties
- Bioavailability : The ethyl ester at C3 may facilitate prodrug activation, a strategy observed in antiviral agents like oseltamivir.
- Metabolic Stability : The 3,4-dimethylphenyl group could slow oxidative metabolism compared to nitro-substituted analogues (e.g., Compound 40), which are prone to nitroreductase activity.
Q & A
Q. What experimental design principles optimize pharmacological studies for this compound?
- Methodological Answer : Employ Design of Experiments (DoE) to vary parameters (dose, administration route) in animal models. Use factorial designs to assess synergies with adjuvant therapies. Statistical modeling (ANOVA, Tukey’s test) identifies significant efficacy endpoints. Validate biomarkers via ELISA or Western blot .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for cyano-group stability.
- Crystallography : SHELX requires high-quality data (Rint < 5%); use TWINABS for scaling twinned data.
- Bioassays : Include positive controls (e.g., ascorbic acid for antioxidant assays) and blinded data analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
